3-(Thiophen-3-yl)propan-1-amine hydrochloride

説明

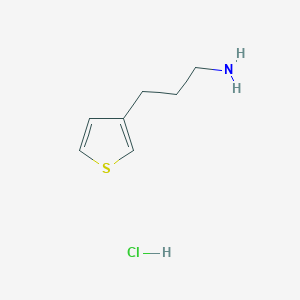

3-(Thiophen-3-yl)propan-1-amine hydrochloride is a chemical compound that features a thiophene ring attached to a propylamine chain, with a hydrochloride group providing its ionic character. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid or thiophene-3-boronic acid as the starting materials.

Reaction Steps: The thiophene ring is first functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the amine group.

Final Steps: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods:

Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

Catalysts and Conditions: Various catalysts and reaction conditions are optimized to increase yield and reduce by-products.

Types of Reactions:

Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 3-(Thiophen-3-yl)propanoic acid.

Reduction: Reduction reactions can reduce nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation Products: 3-(Thiophen-3-yl)propanoic acid.

Reduction Products: Various amines depending on the starting material.

Substitution Products: Halogenated thiophenes and other substituted derivatives.

科学的研究の応用

Pharmacological Research

3-(Thiophen-3-yl)propan-1-amine hydrochloride is being studied for its potential effects on neurotransmitter systems. Its structural features suggest it may interact with serotonin and norepinephrine receptors, similar to other compounds like duloxetine.

Antidepressant Activity

The compound's potential as an antidepressant has been explored in various studies. Its interaction with neurotransmitter systems could lead to therapeutic effects in mood disorders. In silico docking studies have indicated promising binding affinities to serotonin receptors, suggesting a mechanism for antidepressant activity.

Chemical Biology

In biochemical assays, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules and transcription factors, impacting various cellular processes.

Case Study 1: Neurotransmitter Interaction

A study examining the interaction of thiophene derivatives with neurotransmitter receptors found that compounds similar to this compound exhibited significant binding affinity to serotonin receptors. This suggests potential use as a therapeutic agent in treating depression and anxiety disorders.

Case Study 2: Antimicrobial Properties

Research has indicated that thiophene derivatives possess antimicrobial properties. Experiments showed that this compound inhibited the growth of several bacterial strains, supporting its application in developing new antimicrobial agents.

作用機序

The mechanism by which 3-(Thiophen-3-yl)propan-1-amine hydrochloride exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.

類似化合物との比較

3-(Thiophen-3-yl)propanoic acid: Similar structure but lacks the amine group.

3-(Thiophen-3-yl)propanol: Contains a hydroxyl group instead of an amine.

3-(Thiophen-3-yl)propylamine: Similar but without the hydrochloride group.

Uniqueness: 3-(Thiophen-3-yl)propan-1-amine hydrochloride is unique due to its amine group, which provides different chemical reactivity and potential biological activity compared to its analogs.

生物活性

3-(Thiophen-3-yl)propan-1-amine hydrochloride, a compound featuring a thiophene ring and an amine substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its structural resemblance to other psychoactive substances, specifically methamphetamine, which influences its pharmacological behavior. The thiophene ring contributes unique electronic properties that enhance its interactions within biological systems .

The primary mechanism of action for this compound involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which can result in various physiological effects .

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Escherichia coli |

Neuropharmacological Effects

The compound's NDRI activity suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). However, it also raises safety concerns due to the risk of acute toxicity, including cardiovascular and psychotic symptoms .

Case Studies

- Anticonvulsant Properties : A focused series of studies evaluated compounds structurally related to this compound for their anticonvulsant effects using models like the maximal electroshock (MES) test. Results indicated varying degrees of efficacy, with some compounds showing protective indexes comparable to established anticonvulsants like valproic acid .

- Toxicological Studies : Toxicity assessments revealed that certain derivatives exhibited significant acute toxicity profiles, necessitating further investigation into their safety margins and therapeutic windows .

Research Findings

Recent studies have explored the interactions of this compound with neurotransmitter systems, highlighting its potential for both therapeutic applications and risks associated with misuse. The pharmacokinetics are similar to methamphetamine, indicating a need for careful consideration in clinical settings .

特性

IUPAC Name |

3-thiophen-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKOTAJIUPSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。